5-Amino-6-methylisoindoline-1,3-dione

Description

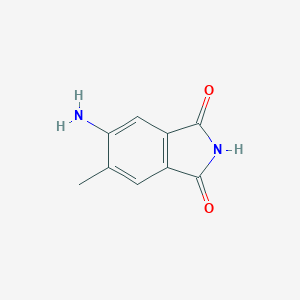

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZKZQICLYRDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263236 | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-60-2 | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-6-methylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Amino-6-methylisoindoline-1,3-dione is limited in publicly available literature. This guide leverages data from structurally analogous compounds to provide a comprehensive overview of its predicted chemical properties and potential applications. All information should be cross-referenced with experimental findings as they become available.

The isoindoline-1,3-dione, or phthalimide, core is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1][2][3][4] Famously, this scaffold is the basis for thalidomide and its more potent and targeted analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[2][3] The planar, aromatic nature of the phthalimide ring system is crucial for its interaction with various biological targets.[5] This guide provides an in-depth analysis of the chemical properties of 5-Amino-6-methylisoindoline-1,3-dione, a functionalized analog with significant potential in drug discovery and organic synthesis.

Molecular Structure and Core Physicochemical Properties

The chemical structure of 5-Amino-6-methylisoindoline-1,3-dione features a central phthalimide ring substituted with an amino (-NH₂) group at the 5-position and a methyl (-CH₃) group at the 6-position. The amino group, a strong electron-donating group, and the methyl group, a weak electron-donating group, are anticipated to significantly influence the electron density and reactivity of the aromatic ring.

Caption: Proposed synthesis of 5-Amino-6-methylisoindoline-1,3-dione.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar isoindoline-1,3-dione derivatives. [5][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting phthalic anhydride derivative (1 equivalent) and urea (1.5-2 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the purified product.

Spectroscopic and Analytical Characterization (Predicted)

The structural elucidation of 5-Amino-6-methylisoindoline-1,3-dione would rely on standard spectroscopic techniques. The following are predicted spectral data based on analyses of closely related compounds. [4][5][6][7][8][9] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons as singlets or narrow doublets around 6.5-7.5 ppm. A broad singlet for the imide N-H proton (>10 ppm). A singlet for the methyl protons (~2.2-2.5 ppm). A broad singlet for the amino (-NH₂) protons (~4-6 ppm). |

| ¹³C NMR | Carbonyl carbons of the imide at ~165-170 ppm. Aromatic carbons between 110-150 ppm. Methyl carbon at ~15-20 ppm. |

| FT-IR (cm⁻¹) | 3400-3200 (N-H stretching, amino and imide). 3100-3000 (Aromatic C-H stretching). 2950-2850 (Aliphatic C-H stretching). ~1760 and ~1700 (Asymmetric and symmetric C=O stretching of the imide). ~1620 (N-H bending). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 177.06. |

Reactivity and Chemical Properties

The reactivity of 5-Amino-6-methylisoindoline-1,3-dione is dictated by its functional groups: the aromatic amine, the methyl group, the acidic imide proton, and the electrophilic carbonyl carbons.

-

Amino Group Reactivity: The aromatic amino group is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also be acylated or alkylated.

-

Imide N-H Acidity: The proton on the imide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-acylation, a common strategy in the synthesis of thalidomide analogs and other biologically active molecules. [10]* Electrophilic Aromatic Substitution: The amino and methyl groups are ortho, para-directing and activating. This suggests that electrophilic substitution would likely occur at the positions ortho and para to the amino group, although steric hindrance from the adjacent methyl group and the fused ring system will play a significant role.

-

Storage and Stability: Like many amino-aromatic compounds, it should be stored in a cool, dark place under an inert atmosphere to prevent oxidation and degradation. [11][12]

Applications in Research and Drug Development

The 5-amino-substituted phthalimide moiety is a key component in several clinically important drugs and research compounds.

Immunomodulatory Drugs (IMiDs)

The addition of an amino group to the phthalimide ring, as seen in pomalidomide, enhances binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is central to the immunomodulatory and anti-myeloma effects of these drugs. [3]5-Amino-6-methylisoindoline-1,3-dione could serve as a valuable building block for novel IMiDs with potentially altered substrate specificity or potency.

PROTACs and Targeted Protein Degradation

Aminated phthalimide derivatives are widely used as E3 ligase ligands in the design of Proteolysis Targeting Chimeras (PROTACs). [13]The amino group provides a convenient attachment point for a linker connected to a warhead that binds to a target protein, thereby inducing its degradation.

Caption: Role of the aminated phthalimide in a PROTAC construct.

Enzyme Inhibition

The isoindoline-1,3-dione scaffold has been incorporated into inhibitors for various enzymes, including BACE1, which is relevant to Alzheimer's disease. [14]The specific substitution pattern on the aromatic ring can be tailored to optimize interactions within the enzyme's active site.

Safety and Handling

Based on the safety data for the closely related 5-Amino-isoindole-1,3-dione, this compound should be handled with care. [15]

-

Hazards: May be irritating to the eyes, respiratory system, and skin. May cause sensitization by skin contact. [15]* Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. [15]

-

Conclusion

5-Amino-6-methylisoindoline-1,3-dione is a compound of significant interest due to its structural similarity to key pharmacophores in modern drug discovery. While direct experimental data is sparse, its predicted chemical properties—derived from a rich history of related isoindoline-1,3-dione chemistry—highlight its potential as a versatile building block for novel therapeutics, particularly in the fields of targeted protein degradation and immunomodulation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

- Müller, G. W., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799.

- Lala, P. K., & Nandi, P. (2016). Thalidomide and its analogs: A review of the literature. Current pharmaceutical design, 22(12), 1628-1649.

- Fahmy, H., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry, 13(12), 1547-1563.

- Ebert, B. L., & Golub, T. R. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799.

-

ChemWhat. (n.d.). 3-CHLOROPYRIDAZINE-4-CARBONITRILE | 1445-56-3. Retrieved from [Link]

- Uniformed Services University. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFα-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799.

-

ChemWhat. (n.d.). 3-CHLOROPYRIDAZINE-4-CARBONITRILE CAS#: 1445-56-3. Retrieved from [Link]

-

Hangzhou J&H Chemical Co., Ltd. (n.d.). 3-Chloropyridazine-4-carbonitrile 1445-56-3, Purity 97%. Retrieved from [Link]

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Wang, Y., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5(95), 78135-78143.

- Ahmad, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21557-21574.

-

ChemBK. (2024). 5-Amino-isoindole-1,3-dione. Retrieved from [Link]

-

Potnuru, R., et al. (2023). One pot multicomponent synthesis of methyl Isoindoline-1,3-dione/ 4-methoxybenzylt[1][16][17]riazolo[3,4-b]t[2][16][17]hiadiazin-6-yl)-2H-chromen-2-ones. Tetrahedron.

- da Silva, A. B., et al. (2021).

-

ResearchGate. (2022). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]

- Ahmad, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. ACS Omega, 7(25), 21557-21574.

-

Chemsrc. (n.d.). 5-amino-6-nitroisoindole-1,3-dione | CAS#:59827-85-9. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methylisoindoline-1,3-dione. Retrieved from [Link]

- Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3169.

- Reddy, L. H., & Couvreur, P. (2009). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Current medicinal chemistry, 16(25), 3249-3281.

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

- Farani, G., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(14), 4287.

- Cielecka-Piontek, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4338.

- Mahdavi, M., et al. (2017). Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis. European Journal of Medicinal Chemistry, 138, 933-943.

- van Leuken, R. G., et al. (1995). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1459-1464.

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1445-56-3 | CAS DataBase [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, 1468761-60-5 | BroadPharm [broadpharm.com]

- 14. Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-methylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-6-methylisoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. This document, intended for an audience of researchers and drug development professionals, details a multi-step synthesis commencing from the readily available starting material, 4-methylphthalic anhydride. The described pathway involves a regioselective nitration, a subsequent reduction of the nitro group, and a final cyclization to yield the target compound. Each step is accompanied by a detailed experimental protocol, causality behind experimental choices, and tabulated analytical data. The synthesis is visually represented through a detailed reaction scheme.

Introduction

5-Amino-6-methylisoindoline-1,3-dione and its derivatives are of significant interest in the field of drug discovery due to their structural resemblance to thalidomide and its analogues, which are known to possess a wide range of biological activities, including anti-inflammatory and immunomodulatory properties. The strategic placement of the amino and methyl groups on the isoindoline-1,3-dione scaffold provides a versatile platform for the development of novel therapeutic agents. This guide outlines a logical and reproducible synthetic route to this key intermediate, emphasizing scientific integrity and providing actionable protocols for laboratory implementation.

Overall Synthesis Pathway

The synthesis of 5-Amino-6-methylisoindoline-1,3-dione is accomplished through a three-step process starting from 4-methylphthalic anhydride. The overall transformation is depicted in the following scheme:

Caption: Overall synthetic scheme for 5-Amino-6-methylisoindoline-1,3-dione.

Step 1: Nitration of 4-Methylphthalic Anhydride

Objective: To regioselectively introduce a nitro group at the C3 position of 4-methylphthalic anhydride.

Scientific Rationale: The nitration of 4-methylphthalic anhydride is a critical step that dictates the substitution pattern of the final product. The methyl group is an ortho-, para-directing activator, while the anhydride moiety is a meta-directing deactivator. The directing effects of these two groups are synergistic, favoring nitration at the C3 and C5 positions. Due to steric hindrance from the adjacent methyl group, nitration is expected to predominantly occur at the C3 position. A mixture of fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent, providing the necessary electrophilic nitronium ion (NO₂⁺) for the reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 4-methylphthalic anhydride (1.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 10 °C.

-

Once the starting material is completely dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise over 30-60 minutes, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid, 3-nitro-4-methylphthalic anhydride, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 3-Nitro-4-methylphthalic Anhydride | C₉H₅NO₅ | 207.14 | Pale yellow solid | 163-165 | ~85 |

Step 2: Reduction of 3-Nitro-4-methylphthalic Anhydride

Objective: To selectively reduce the nitro group of 3-nitro-4-methylphthalic anhydride to an amino group.

Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity.[1] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. It is important to note that the anhydride functionality may be susceptible to hydrolysis or other reactions under certain conditions. Performing the reduction on the anhydride directly is often feasible, though subsequent steps may involve the corresponding diacid.

Experimental Protocol:

-

To a solution of 3-nitro-4-methylphthalic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel, add 5-10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The filtrate, containing 3-amino-4-methylphthalic anhydride, can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the product.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 3-Amino-4-methylphthalic Anhydride | C₉H₇NO₃ | 177.16 | Off-white to light brown solid | Not typically isolated | Quantitative |

Step 3: Cyclization to 5-Amino-6-methylisoindoline-1,3-dione

Objective: To construct the isoindoline-1,3-dione ring from 3-amino-4-methylphthalic anhydride.

Scientific Rationale: The formation of the imide ring can be achieved by reacting the amino-substituted phthalic anhydride with a source of ammonia. While direct reaction with ammonia is possible, heating the aminophthalic acid derivative with urea provides a convenient and high-yielding method for the formation of the phthalimide ring system.[2] The reaction proceeds through the thermal decomposition of urea to isocyanic acid, which then reacts with the carboxylic acid groups of the hydrolyzed anhydride, followed by intramolecular cyclization.

Experimental Protocol:

-

Combine the crude 3-amino-4-methylphthalic anhydride (1.0 eq) from the previous step with urea (1.5-2.0 eq).

-

Heat the mixture in a high-boiling solvent such as N,N-dimethylformamide (DMF) or without a solvent at a temperature of 130-150 °C.

-

Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, add water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Amino-6-methylisoindoline-1,3-dione.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 5-Amino-6-methylisoindoline-1,3-dione | C₉H₈N₂O₂ | 176.17 | Yellow to brown solid | >250 | ~80-90 |

Visualization of Key Structures

Caption: Chemical structures of key compounds in the synthesis pathway.

Conclusion

This technical guide has detailed a reliable and scalable three-step synthesis of 5-Amino-6-methylisoindoline-1,3-dione from 4-methylphthalic anhydride. The presented protocols are based on established chemical transformations and are designed to be readily implemented in a laboratory setting. The strategic approach of nitration, reduction, and cyclization provides an efficient route to this valuable heterocyclic building block, opening avenues for further derivatization and exploration of its potential in pharmaceutical and materials science applications.

References

- Organic Syntheses, Coll. Vol. 1, p.410 (1941); Vol. 2, p.42 (1922). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0410]

- Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 2, p.42 (1922). [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0408]

- Nicolet, B. H.; Bender, J. A. Organic Syntheses, 1922, 2, 71. [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0410]

- Patel, R. P.; et al. Process for the preparation of 3- and 4-aminophthalimide. WO 2004/043919 A1, May 27, 2004. [Link: https://patents.google.

- An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules2022, 27(19), 6529. [Link: https://www.mdpi.com/1420-3049/27/19/6529]

- Huntress, E. H.; Shriner, R. L. Organic Syntheses, 1932, 12, 64. [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0459]

- Cook, G. L.; et al. Process for making nitrophthalic anhydrides. US Patent 3,887,588, June 3, 1975. [Link: https://patents.google.

- Newman, M. S.; Lee, V. Improved synthesis of 3-methylphthalic anhydride. J. Org. Chem.1977, 42(9), 1485-1487. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00429a015]

- Method for preparing high-purity pomalidomide. CN103804350A. [Link: https://patents.google.

- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega2022, 7(25), 21568–21585. [Link: https://pubs.acs.org/doi/10.1021/acsomega.2c02021]

- Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Adv., 2015, 5, 81356-81365. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra15082k]

- 5-Methylisoindoline-1,3-dione product page. BLD Pharm. [Link: https://www.bldpharm.com/products/40314-06-5.html]

- An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules2022, 27(19), 6529. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572014/]

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts2023, 13(7), 1089. [Link: https://www.mdpi.com/2073-4344/13/7/1089]

Sources

- 1. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 2. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Isoindoline-1,3-dione Scaffold

An In-Depth Technical Guide to 5-Amino-6-methylisoindoline-1,3-dione

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry.[1] This bicyclic framework, consisting of a benzene ring fused to a five-membered pyrrolidine ring with two carbonyl groups, is foundational to a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[2] These molecules exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer effects.[1][3] The planar structure and hydrophobicity of the phthalimide ring allow it to interact with various biological targets.[4]

The subject of this guide, 5-Amino-6-methylisoindoline-1,3-dione, incorporates two key functional groups onto this core: an amino (-NH2) group and a methyl (-CH3) group. The amino group, in particular, serves as a critical synthetic handle, enabling further chemical modification. This feature is of paramount importance in contemporary drug development, especially in the design of Proteolysis Targeting Chimeras (PROTACs), where amino-phthalimides can function as ligands for E3 ubiquitin ligases.[5]

Proposed Synthesis Pathway

The synthesis of N-substituted phthalimides is most commonly achieved through the dehydrative condensation of a phthalic anhydride derivative with a primary amine or ammonia.[6] Following this principle, a logical synthetic route to 5-Amino-6-methylisoindoline-1,3-dione would begin with the corresponding substituted phthalic anhydride, namely 3-amino-4-methylphthalic anhydride.

The proposed two-step synthesis is outlined below:

-

Formation of the Phthalamic Acid Intermediate: Reaction of 3-amino-4-methylphthalic anhydride with ammonia would lead to the ring-opening of the anhydride to form the corresponding phthalamic acid.

-

Cyclization to the Imide: Subsequent heating, typically in a high-boiling point solvent such as acetic acid, facilitates dehydration and cyclization to yield the target isoindoline-1,3-dione.[7]

Caption: Proposed two-step synthesis of 5-Amino-6-methylisoindoline-1,3-dione.

Physicochemical and Spectroscopic Properties

The properties of 5-Amino-6-methylisoindoline-1,3-dione are dictated by the interplay of the phthalimide core and its substituents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 176.17 g/mol | Based on chemical structure |

| Appearance | Likely a yellow or off-white solid | Amino-substituted aromatic compounds are often colored. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF). | The amino group increases polarity, but the overall structure is largely nonpolar. |

| Melting Point | Expected to be high (>200 °C) | Phthalimide derivatives are typically high-melting solids due to their planar structure and potential for intermolecular hydrogen bonding.[3] |

| Reactivity | The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization.[8] The aromatic ring is activated towards electrophilic substitution.[9] | The -NH₂ group is a strong activating, ortho-para directing group.[10] |

Spectroscopic Profile

The structural features of this molecule would give rise to a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: 2 singlets or narrow doublets in the aromatic region (~7.0-8.0 ppm).NH₂ Protons: A broad singlet, chemical shift dependent on solvent and concentration.CH₃ Protons: A singlet around 2.2-2.5 ppm.Imide Proton (N-H): A very broad singlet at high chemical shift (>10 ppm), characteristic of phthalimides.[11] |

| ¹³C NMR | Carbonyl Carbons (C=O): Two signals in the range of 165-170 ppm.[12]Aromatic Carbons: Signals between 110-150 ppm. The carbons attached to the amino and methyl groups will be shielded/deshielded accordingly.Methyl Carbon: A signal in the aliphatic region (~15-20 ppm). |

| FT-IR | N-H Stretch (Amine): Two bands around 3300-3500 cm⁻¹.N-H Stretch (Imide): A broad band around 3200 cm⁻¹.C=O Stretch (Imide): Two characteristic bands for asymmetric and symmetric stretching, typically around 1700-1770 cm⁻¹.[13]C-N Stretch: Around 1300-1400 cm⁻¹. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 177.06 |

Applications in Drug Discovery and Materials Science

The unique structural motifs of 5-Amino-6-methylisoindoline-1,3-dione make it a highly valuable building block.

Ligand for E3 Ubiquitin Ligases in PROTACs

The most compelling application is in the field of targeted protein degradation using PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[5]

Phthalimide derivatives, such as those derived from thalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The 5-amino group on the isoindoline-1,3-dione ring provides a crucial, solvent-exposed vector for attaching a linker, which is then connected to a ligand for the target protein. This modular design allows for the rapid development of new degraders against a wide array of protein targets.

Caption: PROTAC mechanism utilizing a phthalimide-based E3 ligase ligand.

Intermediate for Bioactive Molecules and Materials

Beyond PROTACs, this compound is a versatile intermediate:

-

Pharmaceuticals: The amino group can be diazotized and replaced with a variety of other functional groups, enabling the synthesis of a diverse library of compounds for screening.[14] Derivatives of isoindoline-1,3-dione have shown potential as anticonvulsant, antimicrobial, and anti-inflammatory agents.[15][16]

-

Dyes and Functional Materials: The chromophoric nature of the amino-substituted phthalimide core makes it a candidate for the synthesis of novel dyes and fluorescent probes.[17]

Experimental Protocols and Safety

The following protocols are hypothetical and should be adapted and optimized by an experienced synthetic chemist. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 5-Amino-6-methylisoindoline-1,3-dione

Objective: To synthesize the title compound from 3-amino-4-methylphthalic anhydride.

Materials:

-

3-amino-4-methylphthalic anhydride (1 equiv.)

-

Aqueous ammonia (28-30%, excess)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure:

-

Amidation: To a stirred solution of 3-amino-4-methylphthalic anhydride (1.0 equiv) in a suitable solvent at 0 °C, add aqueous ammonia (5.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the phthalamic acid intermediate can be monitored by TLC.

-

Cyclization: Add glacial acetic acid to the reaction mixture and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 118 °C) for 4-6 hours.[7] Water will be formed as a byproduct.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold deionized water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Amino-6-methylisoindoline-1,3-dione.

Protocol: Characterization

-

Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.[3]

-

TLC: Monitor reaction progress and assess purity using thin-layer chromatography on silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexane).

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final product.[13][18]

Safety and Handling

-

Phthalic Anhydrides: These compounds are corrosive and can cause severe eye damage and skin irritation. Inhalation of dust may cause respiratory irritation and sensitization.[19][20] Handle in a fume hood with gloves, safety goggles, and a lab coat.[21][22]

-

Amines: Aqueous ammonia is corrosive and has a pungent odor. Handle with care to avoid inhalation and skin contact.[21]

-

Solvents: Acetic acid is corrosive. Handle all organic solvents with appropriate safety measures.

-

General Precautions: Avoid dust formation.[23] Ensure all equipment is properly grounded to prevent electrostatic discharge.[19]

Conclusion

5-Amino-6-methylisoindoline-1,3-dione represents a molecule of high potential, strategically positioned at the intersection of established medicinal chemistry and cutting-edge drug discovery. While its specific properties are yet to be fully characterized in the literature, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. Its primary value lies in its role as a modifiable scaffold, particularly as an E3 ligase ligand for the development of novel PROTAC-based therapeutics. Researchers and drug development professionals are encouraged to use this guide as a starting point for exploring the vast potential of this and related substituted phthalimides.

References

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalimides [organic-chemistry.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Reactions of aromatic amines | PDF [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 11. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. eijppr.com [eijppr.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mobile [my.chemius.net]

- 20. nbinno.com [nbinno.com]

- 21. media.bazan.co.il [media.bazan.co.il]

- 22. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 23. thirumalaichemicals.com [thirumalaichemicals.com]

Spectroscopic Characterization of 5-Amino-6-methylisoindoline-1,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 5-Amino-6-methylisoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural elucidation, interpretation of spectral features, and the underlying principles of the spectroscopic techniques employed.

Introduction

5-Amino-6-methylisoindoline-1,3-dione is a substituted phthalimide derivative, a class of compounds renowned for their diverse biological activities. The introduction of an amino and a methyl group onto the isoindoline-1,3-dione core can significantly influence its physicochemical properties and biological interactions. Accurate structural confirmation and a thorough understanding of its spectral characteristics are paramount for its application in medicinal chemistry and materials science. This guide serves as an authoritative resource for the spectroscopic properties of this compound, facilitating its identification, characterization, and further development.

Predicted Spectroscopic Data

Due to the novelty of 5-Amino-6-methylisoindoline-1,3-dione, experimental spectroscopic data is not widely available. Therefore, the data presented herein is generated using validated computational prediction tools. These predictions provide a robust foundation for understanding the expected spectral behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 5-Amino-6-methylisoindoline-1,3-dione are presented below. The predictions were performed using advanced algorithms that consider the chemical environment of each nucleus.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

| ~8.2 | s | 1H | -NH- (imide) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (imide) |

| ~145 | Ar-C-NH₂ |

| ~138 | Ar-C-CH₃ |

| ~135 | Ar-C |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-C |

| ~18 | -CH₃ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows two distinct signals in the aromatic region (~7.5 and ~7.3 ppm), corresponding to the two aromatic protons. The broad singlet at approximately 4.5 ppm is characteristic of the amino group protons. The singlet at around 2.3 ppm is assigned to the methyl group protons. The downfield singlet at approximately 8.2 ppm is attributed to the imide proton.

The predicted ¹³C NMR spectrum displays a signal for the carbonyl carbons of the imide group at approximately 168 ppm. The aromatic carbons appear in the range of 118-145 ppm, with the carbons attached to the amino and methyl groups appearing at the lower and higher ends of this range, respectively. The methyl carbon is predicted to have a chemical shift of around 18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 5-Amino-6-methylisoindoline-1,3-dione are summarized in the following table.

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3200 | Broad | N-H stretch (imide) |

| 3050 | Weak | C-H stretch (aromatic) |

| 2950 | Weak | C-H stretch (methyl) |

| 1760, 1700 | Strong | C=O stretch (asymmetric and symmetric, imide) |

| 1620 | Medium | N-H bend (primary amine) |

| 1580, 1480 | Medium | C=C stretch (aromatic) |

Interpretation of IR Spectrum

The predicted IR spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups. The doublet in the 3400-3300 cm⁻¹ region is indicative of the symmetric and asymmetric N-H stretching vibrations of the primary amino group. A broad absorption around 3200 cm⁻¹ is expected for the N-H stretch of the imide. The strong, split carbonyl absorption bands around 1760 and 1700 cm⁻¹ are characteristic of the asymmetric and symmetric C=O stretching of the dicarboximide ring. The presence of the aromatic ring is supported by the C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 5-Amino-6-methylisoindoline-1,3-dione would show a molecular ion peak corresponding to its molecular weight.

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 190.07 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 162 | [M - CO]⁺ or [M - N₂]⁺ |

| 147 | [M - CH₃ - CO]⁺ |

| 133 | [M - CO - NH₃]⁺ |

Interpretation of Mass Spectrum

The predicted mass spectrum is expected to show a molecular ion peak at m/z 190.07, corresponding to the molecular formula C₁₀H₁₀N₂O₂. Common fragmentation pathways for such structures may involve the loss of a methyl radical ([M - CH₃]⁺ at m/z 175), followed by the loss of carbon monoxide. Other potential fragmentations include the loss of a neutral molecule like ammonia or carbon monoxide from the molecular ion.

Methodologies

The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Amino-6-methylisoindoline-1,3-dione and dissolve it in approximately 0.6 mL of a suitable deuterated solvent

5-Amino-6-methylisoindoline-1,3-dione solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-6-methylisoindoline-1,3-dione

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can impede reliable in vitro testing, lead to inadequate in vivo exposure, and present significant formulation challenges.[1][2][3] This guide provides a comprehensive technical overview of the anticipated solubility profile of 5-Amino-6-methylisoindoline-1,3-dione, a substituted isoindoline-1,3-dione. Due to the limited availability of public experimental data for this specific molecule, this document synthesizes foundational physicochemical principles with predictive modeling to forecast its behavior. Crucially, this guide also furnishes detailed, field-proven experimental protocols to enable researchers to determine the definitive solubility of this compound, ensuring a robust and reliable dataset for critical project decisions.

Introduction to 5-Amino-6-methylisoindoline-1,3-dione and the Imperative of Solubility

5-Amino-6-methylisoindoline-1,3-dione belongs to a class of compounds containing the phthalimide scaffold, a privileged structure in medicinal chemistry. Its architecture, featuring a planar aromatic ring system fused to a dione-bearing heterocyclic ring, is augmented with a basic amino group and a lipophilic methyl group. This combination of functionalities suggests a complex solubility behavior that warrants careful investigation.

In drug discovery and development, solubility is not merely a physical property; it is a cornerstone of the entire process. From early-stage screening, where low solubility can generate confounding results, to late-stage formulation, where it dictates the feasibility of oral and parenteral dosage forms, understanding a compound's solubility is paramount.[4][5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the need for thorough solubility characterization as part of the Biopharmaceutics Classification System (BCS), which guides decisions on biowaivers and formulation strategies.[7][8][9][10][11]

This guide will first deconstruct the molecule's structure to predict its key physicochemical properties and their impact on solubility. It will then translate these predictions into an anticipated solubility profile across various conditions. Finally, it will provide actionable, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering research teams to generate the high-quality data required for advancing a drug candidate.

Predicted Physicochemical Properties and Structural Determinants of Solubility

| Property | Predicted Value | Implication for Aqueous Solubility |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | Low molecular weight is generally favorable for solubility. |

| pKa (strongest basic) | 3.5 ± 0.5 | The amino group is weakly basic. The compound will be predominantly ionized and more soluble in aqueous media at pH < 3.5. |

| logP | 1.2 ± 0.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Polar Surface Area | 67.9 Ų | A moderate polar surface area suggests the potential for hydrogen bonding with water, contributing positively to solubility. |

These values are consensus predictions from cheminformatics software (e.g., SwissADME, Chemicalize) and should be confirmed experimentally.

Causality Behind Structural Influences:

-

Isoindoline-1,3-dione Core: This rigid, planar aromatic system contributes to a stable crystal lattice. A higher crystal lattice energy requires more energy to break apart, which can lead to lower intrinsic solubility.

-

Amino Group (-NH₂): As the primary basic center, this group is the most significant driver of pH-dependent solubility. In acidic environments (pH < pKa), the amino group becomes protonated (-NH₃⁺), forming a salt. This charged species interacts much more favorably with polar water molecules, dramatically increasing solubility.[12][13]

-

Methyl Group (-CH₃): This small, non-polar group adds lipophilicity to the molecule, which tends to slightly decrease solubility in aqueous media but may improve it in non-polar organic solvents.

Caption: Relationship between structure, properties, and solubility.

Anticipated Solubility Profile

Aqueous pH-Dependent Solubility

The solubility of 5-Amino-6-methylisoindoline-1,3-dione is expected to be highly dependent on pH.

-

pH > 5: In neutral to basic conditions, the molecule will be in its neutral, free-base form. Its intrinsic solubility (S₀) is predicted to be low, dominated by the lipophilic character of the isoindoline ring.

-

pH < 3.5 (pKa): As the pH of the medium decreases and approaches the pKa of the amino group, a significant portion of the molecules will become protonated. This cationic form is much more polar and will exhibit substantially higher aqueous solubility. The Henderson-Hasselbalch equation governs this relationship.

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound will experience a wide pH range transiting through the gastrointestinal tract.

Caption: Conceptual plot of pH vs. predicted solubility.

Solubility in Common Solvents

Based on the principle of "like dissolves like," the following profile is anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The molecule's polarity and ability to accept hydrogen bonds will facilitate dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can hydrogen bond with the dione and amino groups. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the molecule will limit its solubility in non-polar media. |

| Buffered Aqueous | pH 7.4 Phosphate Buffer | Low | At physiological pH, the molecule is primarily in its less soluble neutral form. |

Effect of Temperature

For most solid organic compounds, solubility in water increases with temperature.[14][15][16] The dissolution process is typically endothermic, meaning that adding heat to the system provides the energy needed to overcome the crystal lattice forces and solvate the molecules.[14][15] It is reasonable to expect that the solubility of 5-Amino-6-methylisoindoline-1,3-dione will increase upon heating.[17][18] This property can be crucial for developing crystallization processes and for preparing concentrated solutions for in vitro assays.

Experimental Determination of Solubility: A Validating System

Predictive models provide essential guidance, but definitive solubility data must be generated empirically. The choice between thermodynamic and kinetic solubility assays depends on the stage of drug development.[1][4][6][19]

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the "gold standard" equilibrium solubility measurement. It quantifies the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with an excess of the solid material. It is crucial for lead optimization and pre-formulation.[3][6][19] The Shake-Flask Method is the most reliable technique for this determination.[13][19]

-

Kinetic Solubility: This high-throughput method measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a measure of how readily a compound stays in a supersaturated solution and is widely used in early discovery for rapid compound ranking.[4][5]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard industry and regulatory guidelines.[9][10]

Objective: To determine the equilibrium solubility of 5-Amino-6-methylisoindoline-1,3-dione in a selected buffer (e.g., pH 7.4 PBS).

Materials:

-

5-Amino-6-methylisoindoline-1,3-dione (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator set to 25°C

-

Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 1-2 mg of compound per 1 mL of buffer.

-

Incubation: Add the desired volume of pre-warmed (25°C) pH 7.4 PBS to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate at a constant speed for 24-48 hours at 25°C to ensure equilibrium is reached. A 24-hour time point is common, but longer may be needed for highly crystalline compounds.[4]

-

Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let larger particles settle. To separate the undissolved solid from the saturated solution, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a low-binding 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the mobile phase or an appropriate solvent.

-

Prepare a standard curve of the compound with known concentrations.

-

Analyze the diluted sample and the standards using a validated HPLC-UV or LC-MS method.

-

-

Calculation: Determine the concentration of the compound in the supernatant from the standard curve, accounting for the dilution factor. The result is the thermodynamic solubility in µg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility (Turbidimetric Method)

Objective: To rapidly assess the concentration at which 5-Amino-6-methylisoindoline-1,3-dione precipitates from a supersaturated aqueous solution.

Materials:

-

10 mM DMSO stock solution of the compound

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

96-well microplates (UV-transparent if using a plate reader)

-

Liquid handling system or multichannel pipettes

-

Plate reader capable of measuring turbidity (nephelometry) or absorbance at a high wavelength (e.g., 620 nm).

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Serial Dilution: In a separate plate, prepare serial dilutions of the 10 mM DMSO stock solution.

-

Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to the buffer plate. This creates a range of final compound concentrations (e.g., from 200 µM down to 1 µM) with a constant low percentage of DMSO (e.g., 1-2%).

-

Incubation: Shake the plate for 1-2 hours at room temperature.[4]

-

Measurement: Measure the turbidity of each well using a nephelometer or by measuring light scattering as an increase in absorbance on a plate reader.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the background, indicating the formation of a precipitate.

Data Interpretation and Application in Drug Development

The experimentally determined solubility value is a critical parameter that influences multiple downstream activities:

-

Biopharmaceutics Classification System (BCS): A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.0 to 6.8.[9][10] Classifying the compound within the BCS framework helps predict its in vivo absorption characteristics and can guide regulatory strategy.[8]

-

Formulation Development: If the intrinsic solubility is low (<10 µg/mL), formulation scientists will need to employ enabling strategies. Given the basic amino group of 5-Amino-6-methylisoindoline-1,3-dione, the most straightforward approach would be salt formation with a pharmaceutically acceptable acid to leverage the pH-dependent solubility increase. Other strategies include the use of co-solvents, surfactants, or amorphous solid dispersions.

-

In Vitro Assay Design: Knowledge of the solubility limit is essential for designing reliable biological assays. Testing above the solubility limit can lead to compound precipitation, resulting in artifactual and misleading potency values.

Conclusion

While a definitive, publicly available solubility profile for 5-Amino-6-methylisoindoline-1,3-dione is lacking, a thorough analysis of its chemical structure provides a strong predictive foundation. The compound is expected to exhibit low intrinsic aqueous solubility, which should be dramatically enhanced under acidic conditions due to the protonation of its basic amino group. Its solubility in polar organic solvents is predicted to be favorable.

This guide provides not only a scientifically grounded forecast of this compound's behavior but also the detailed, actionable experimental protocols required for its definitive characterization. By employing the self-validating shake-flask and kinetic assay methodologies described herein, researchers can generate the robust and reliable solubility data essential for making informed decisions and successfully advancing their drug development programs.

References

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

-

Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273-1277. [Link]

- Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 463-471.

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

Tenny, K., & Bhimji, S. S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

GMP Navigator. (2018). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. [Link]

Sources

- 1. Virtual logP On-line [ddl.unimi.it]

- 2. On-line Software [vcclab.org]

- 3. omnicalculator.com [omnicalculator.com]

- 4. Molecular Modelling Group [molecular-modelling.ch]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. acdlabs.com [acdlabs.com]

- 7. MoKa - pKa modelling [moldiscovery.com]

- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. bio.tools [bio.tools]

- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 14. Chemicalize - Wikipedia [en.wikipedia.org]

- 15. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 16. SwissADME [swissadme.ch]

- 17. grokipedia.com [grokipedia.com]

- 18. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Amino-6-methylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Player in the Immunomodulatory Landscape

5-Amino-6-methylisoindoline-1,3-dione is a small molecule belonging to the burgeoning class of isoindoline-1,3-dione derivatives. While this specific compound is not as extensively characterized as its notable analogs—thalidomide, lenalidomide, and pomalidomide—its structural features strongly suggest a shared mechanism of action. These well-established drugs, collectively known as immunomodulatory imide drugs (IMiDs), have revolutionized the treatment of certain hematological malignancies, most notably multiple myeloma.[1][2] This guide, therefore, presents a hypothesized mechanism of action for 5-Amino-6-methylisoindoline-1,3-dione, drawing upon the wealth of knowledge surrounding its parent compounds. We will delve into its putative molecular target, the downstream cellular consequences, and a comprehensive framework for the experimental validation of this proposed mechanism.

The core of this hypothesis lies in the interaction of 5-Amino-6-methylisoindoline-1,3-dione with the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as a "molecular glue" to induce the degradation of specific target proteins.[3][4] This guide will provide a detailed exploration of this elegant mechanism and equip researchers with the foundational knowledge and experimental protocols to investigate the therapeutic potential of this and similar molecules.

The Central Hub of IMiD Action: The Cereblon E3 Ubiquitin Ligase Complex

The Cullin-4A RING E3 ubiquitin ligase complex containing Cereblon (CRL4^CRBN) is a key player in cellular protein homeostasis.[4] E3 ubiquitin ligases are responsible for the final step in the ubiquitination cascade, selectively targeting substrate proteins for degradation by the 26S proteasome. The CRL4^CRBN complex is composed of several key proteins:

-

Cullin-4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.

-

Regulator of Cullins 1 (ROC1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.

-

Cereblon (CRBN): The substrate receptor that directly binds to the target proteins destined for ubiquitination.[1][4]

Under normal physiological conditions, the CRL4^CRBN complex regulates the turnover of a specific set of endogenous substrates, playing a role in various cellular processes, including development and cell cycle control.[5]

Hypothesized Mechanism of Action of 5-Amino-6-methylisoindoline-1,3-dione

The central hypothesis is that 5-Amino-6-methylisoindoline-1,3-dione functions as a Cereblon E3 ligase modulator.[1][5] This mechanism can be broken down into a series of sequential events:

Binding to Cereblon: The Initial Interaction

The isoindoline-1,3-dione moiety is a critical pharmacophore for binding to a specific pocket on the Cereblon protein.[6] It is postulated that 5-Amino-6-methylisoindoline-1,3-dione, through its isoindoline-1,3-dione core, directly interacts with and binds to Cereblon. This binding event is the crucial first step that initiates the subsequent downstream effects.

Neosubstrate Recruitment: A Change in Specificity

The binding of 5-Amino-6-methylisoindoline-1,3-dione to Cereblon is thought to induce a conformational change in the substrate-binding surface of the protein.[3][4] This altered surface now has a high affinity for proteins that it would not normally recognize. These newly recruited proteins are referred to as "neosubstrates." For the well-characterized IMiDs, the primary neosubstrates in the context of hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][7] It is highly probable that 5-Amino-6-methylisoindoline-1,3-dione also mediates the recruitment of these or similar neosubstrates to the CRL4^CRBN complex.

Target Protein Ubiquitination and Degradation

Once the neosubstrate (e.g., Ikaros or Aiolos) is brought into close proximity with the E3 ligase complex by the "molecular glue" action of 5-Amino-6-methylisoindoline-1,3-dione, it is rapidly polyubiquitinated.[8] This polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The degradation of these target proteins is the pivotal event that leads to the therapeutic effects of the compound.

Downstream Cellular Consequences

The degradation of key transcription factors like Ikaros and Aiolos has profound and pleiotropic effects on the cell, encompassing both direct anti-cancer activity and immunomodulation:[9][10]

-

Anti-Proliferative and Pro-Apoptotic Effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells.[1][3] Their degradation leads to cell cycle arrest and apoptosis, directly inhibiting tumor growth.[11]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), a potent T-cell growth factor, and enhances T-cell proliferation and activation.[12][13] This also leads to the activation and enhanced cytotoxic function of Natural Killer (NK) cells, further bolstering the anti-tumor immune response.[11][14]

-

Anti-Angiogenic Effects: IMiDs have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[9][15] This is achieved, in part, by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[9][16]

The following diagram illustrates the hypothesized signaling pathway:

Caption: Hypothesized mechanism of 5-Amino-6-methylisoindoline-1,3-dione action.

Experimental Validation of the Hypothesized Mechanism

To rigorously test this hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to validate the key steps in the proposed pathway.

Experiment 1: Cereblon Binding Assay

Rationale: The foundational step of the proposed mechanism is the direct binding of 5-Amino-6-methylisoindoline-1,3-dione to Cereblon. This experiment aims to confirm and quantify this interaction.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize recombinant human Cereblon protein onto a sensor chip surface.

-

Analyte Injection: Prepare a series of dilutions of 5-Amino-6-methylisoindoline-1,3-dione in a suitable running buffer. Inject these dilutions sequentially over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized Cereblon. This is recorded as a sensorgram.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Hypothetical Value |

| KD (nM) | Equilibrium Dissociation Constant | 10 - 500 nM |

Experiment 2: In Vitro Degradation Assay

Rationale: This experiment will determine if 5-Amino-6-methylisoindoline-1,3-dione induces the degradation of the neosubstrates Ikaros and Aiolos in a Cereblon- and proteasome-dependent manner.

Methodology: Western Blotting

-

Cell Culture: Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S).

-

Treatment: Treat the cells with varying concentrations of 5-Amino-6-methylisoindoline-1,3-dione for a specified time course (e.g., 2, 4, 8, 24 hours). Include control groups: vehicle control, and co-treatment with a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for Ikaros, Aiolos, Cereblon, and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative protein levels.

| Treatment | Expected Outcome |

| 5-Amino-6-methylisoindoline-1,3-dione | Dose- and time-dependent decrease in Ikaros and Aiolos levels. |

| Compound + Proteasome Inhibitor | Rescue of Ikaros and Aiolos degradation. |

| CRBN Knockdown/Knockout Cells + Compound | No significant degradation of Ikaros and Aiolos. |

Experiment 3: Cellular Proliferation and Apoptosis Assays

Rationale: To assess the functional consequences of the compound-induced degradation of neosubstrates on cancer cell viability and survival.

Methodology: Cell Viability and Apoptosis Assays

-

Cell Viability (MTT or CellTiter-Glo® Assay):

-

Seed cancer cells (e.g., MM.1S) in a 96-well plate.

-

Treat with a serial dilution of 5-Amino-6-methylisoindoline-1,3-dione for 72 hours.

-

Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its approximate IC50 concentration for 24-48 hours.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

| Assay | Parameter | Hypothetical Value |

| Cell Viability | IC50 (µM) | 0.1 - 5 µM |

| Apoptosis Assay | % Apoptotic Cells | Significant increase compared to vehicle control |

Experiment 4: Immunomodulatory Effect Assays

Rationale: To investigate the impact of 5-Amino-6-methylisoindoline-1,3-dione on the function of key immune cells.

Methodology: T-Cell Co-culture and Cytokine Measurement

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

T-Cell Activation: Co-culture the PBMCs with a T-cell activator (e.g., anti-CD3/CD28 beads) in the presence of varying concentrations of 5-Amino-6-methylisoindoline-1,3-dione.

-

Cytokine Analysis: After 48-72 hours, collect the culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

-

Flow Cytometry: Analyze the expression of activation markers (e.g., CD69, CD25) on T-cells (CD3+ cells) by flow cytometry.

The following diagram outlines a typical experimental workflow for validation:

Caption: A streamlined workflow for validating the hypothesized mechanism.

Conclusion

While the specific biological activities of 5-Amino-6-methylisoindoline-1,3-dione are yet to be fully elucidated, its structural similarity to potent immunomodulatory drugs provides a strong foundation for a hypothesized mechanism of action centered on the modulation of the Cereblon E3 ubiquitin ligase complex. This guide has outlined this putative mechanism, from the initial binding event to the downstream cellular consequences. Furthermore, we have provided a comprehensive suite of experimental protocols that will enable researchers to rigorously test this hypothesis. The validation of this mechanism will be a critical step in unlocking the potential therapeutic applications of this and other novel isoindoline-1,3-dione derivatives.

References

-

Pomalidomide - Wikipedia. (URL: [Link])

-

Lenalidomide - Wikipedia. (URL: [Link])

-

The novel mechanism of lenalidomide activity - PMC - NIH. (URL: [Link])

-

Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (URL: [Link])

-

What is the mechanism of Pomalidomide? - Patsnap Synapse. (URL: [Link])

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. (URL: [Link])

-

Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. (URL: [Link])

-

Cereblon E3 Ligase Pathway (null) - Gosset. (URL: [Link])

-

Lenalidomide use in multiple myeloma (Review) - PMC - PubMed Central. (URL: [Link])

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])

-

Mechanism of action of Immunomodulatory drugs (IMiDs): Immunomodulatroy... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - Mayo Clinic. (URL: [Link])

-